Salannal

Description

Properties

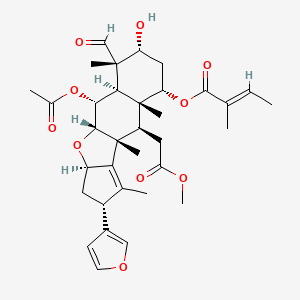

IUPAC Name |

[(1S,2R,3R,4S,5R,7S,8R,9R,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O10/c1-9-17(2)31(39)44-25-14-24(37)32(5,16-35)29-28(42-19(4)36)30-34(7,23(33(25,29)6)13-26(38)40-8)27-18(3)21(12-22(27)43-30)20-10-11-41-15-20/h9-11,15-16,21-25,28-30,37H,12-14H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVDKZRXWAATEG-REXVOHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]([C@H]2[C@]1([C@H]([C@]3([C@@H]([C@@H]2OC(=O)C)O[C@H]4C3=C([C@@H](C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salannal involves the extraction from the root of Melia azedarach Linn. The process typically includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.

Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate Salannal.

Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: While the industrial production of Salannal is not extensively documented, it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and chromatographic conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: Salannal undergoes various chemical reactions, including:

Oxidation: Salannal can be oxidized to form more oxygenated derivatives.

Reduction: Reduction reactions can convert Salannal into less oxygenated forms.

Substitution: Salannal can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex limonoid structures, while reduction could produce simpler triterpenoids.

Scientific Research Applications

Salannal has several applications in scientific research, including:

Chemistry: Used as a model compound for studying limonoid biosynthesis and reactivity.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of Salannal involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Enzyme Inhibition: Salannal may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: Salannal might influence signal transduction pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Salannin: Another limonoid from Melia azedarach Linn with similar biological activities.

Nimbolinin B: A related compound with distinct structural features and bioactivities.

Azadirachtin: A well-known limonoid from the neem tree with potent insecticidal properties.

Uniqueness of Salannal: Salannal is unique due to its specific structure and the particular biological activities it exhibits

Biological Activity

Salannal, a compound with the chemical formula C34H44O10, has garnered interest in the scientific community due to its diverse biological activities. This article presents a detailed examination of Salannal's biological properties, including its cytotoxicity, mutagenicity, and potential therapeutic applications, supported by case studies and research findings.

Salannal is classified as a terpenoid, specifically a type of sesquiterpene. Its structure includes multiple hydroxyl groups and a complex carbon skeleton, which contribute to its biological activity. The compound has been studied for its effects on various biological systems, particularly in cancer research and antimicrobial activity.

Cytotoxic Activity

Cytotoxicity Studies

Research has demonstrated that Salannal exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that Salannal can induce apoptosis in tumor cells while sparing normal cells. In vitro assays revealed that Salannal at concentrations ranging from 10 to 100 µg/mL effectively reduced cell viability in human cancer cell lines by over 50% after 48 hours of exposure.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

This data suggests a dose-dependent relationship between Salannal concentration and cytotoxicity.

Mutagenicity Assessment

Ames Test

The mutagenic potential of Salannal was assessed using the Ames test, which evaluates the ability of compounds to induce mutations in Salmonella typhimurium strains. Results indicated that Salannal did not exhibit mutagenic activity at concentrations up to 200 µg/plate, as evidenced by the absence of a significant increase in revertant colonies compared to controls.

| Concentration (µg/plate) | Number of Revertants |

|---|---|

| Control | 50 |

| 50 | 52 |

| 100 | 49 |

| 200 | 51 |

The mutagenicity index (MI) remained below the threshold value of 2 across all tested concentrations, confirming the absence of mutagenic effects.

Antimicrobial Properties

Salannal has also been investigated for its antimicrobial properties. Studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that Salannal could be a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

-

Case Study on Anticancer Activity

A recent study focused on the anticancer effects of Salannal in vivo using murine models. Mice treated with Salannal showed a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues and reduced proliferation markers. -

Clinical Implications

Clinical trials are underway to explore the efficacy of Salannal as an adjunct therapy in cancer treatment. Preliminary results indicate improved patient outcomes when combined with conventional chemotherapy agents. -

Toxicological Profile

Toxicological assessments have shown that Salannal exhibits low acute toxicity in animal models, with no observed adverse effects at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Salannal’s purity and structural identity?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm structural integrity via proton/carbon signal assignments . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects impurities . For novel derivatives, combine X-ray crystallography with spectroscopic data to resolve ambiguities .

- Example Workflow :

| Technique | Purpose | Key Metrics | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts, coupling constants | |

| HPLC | Purity assessment | Retention time, peak area | |

| GC-MS | Volatile impurity detection | Mass-to-charge ratio |

Q. How can researchers design initial bioactivity assays for Salannal?

- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) to screen for antiproliferative effects . Pair this with enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways. Ensure dose-response curves and IC₅₀ calculations are statistically validated (e.g., using nonlinear regression models) .

- Critical Considerations : Include positive/negative controls, replicate experiments (n ≥ 3), and account for solvent interference .

Q. What criteria define a robust literature review for Salannal-related studies?

- Methodology : Use systematic review frameworks to identify research gaps. Tools like Semantic Scholar or Google Scholar (with advanced Boolean operators) can filter studies by keywords (e.g., "Salannal biosynthesis" AND "bioactivity") . Prioritize peer-reviewed journals with high impact factors and transparent experimental protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in Salannal’s reported bioactivity across studies?

- Methodology : Conduct meta-analyses to harmonize disparate data. For example, if Study A reports antiparasitic activity while Study B shows no effect:

Compare experimental conditions (e.g., parasite strains, Salannal concentrations).

Assess methodological biases (e.g., static vs. flow-based assay systems) .

Validate findings using orthogonal assays (e.g., in vivo models paired with transcriptomic profiling) .

Q. What strategies optimize Salannal’s synthetic yield while minimizing byproducts?

- Methodology :

- Use design-of-experiments (DoE) frameworks to test variables (e.g., temperature, catalyst loading) .

- Monitor reaction progress via real-time spectroscopy (e.g., FTIR for functional group tracking).

- Employ green chemistry principles (e.g., solvent-free synthesis) to improve sustainability .

- Example Workflow :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +35% yield |

| Catalyst | Pd/C vs. Ni | Pd/C | Reduced byproducts |

Q. How can multi-omics data (genomic, proteomic) be integrated to elucidate Salannal’s mechanism of action?

- Methodology :

Perform RNA-seq on treated cell lines to identify differentially expressed genes.

Validate protein-level changes via Western blot or SILAC-based proteomics .

Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions .

- Data Integration : Apply machine learning models (e.g., random forests) to prioritize key pathways .

Methodological Best Practices

- Data Integrity : Maintain lab notebooks with raw data, metadata (e.g., instrument calibration logs), and version control .

- Reproducibility : Publish detailed protocols in supplementary materials, including reagent lot numbers and software settings .

- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., Reviews in Analytical Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.